

Spectroscopic Comparison of Imidazoline Salts: A Guide for Researchers

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Compound of Interest

Compound Name: *Imidazoline acetate*

Cat. No.: *B077565*

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A detailed analysis of **Imidazoline Acetate** and its Hydrochloride alternative, providing key spectroscopic data and experimental protocols for researchers in drug development and chemical synthesis.

This guide offers a comparative spectroscopic analysis of **imidazoline acetate** and imidazoline hydrochloride, two closely related compounds with applications in various scientific fields. The data presented herein, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, provides a foundational dataset for the identification and characterization of these molecules. Detailed experimental protocols are also included to ensure reproducibility.

Comparison of Spectroscopic Data

The following tables summarize the expected ^1H NMR, ^{13}C NMR, and FTIR spectral data for **imidazoline acetate** and its common alternative, imidazoline hydrochloride. This data is essential for researchers to confirm the synthesis and purity of these compounds.

Table 1: ^1H NMR Spectroscopic Data (500 MHz, D_2O)

Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
Imidazoline Acetate	4.89	s	H ₂ O (solvent)
3.75	s (broad)	2 x CH ₂ (imidazoline ring)	H ₂ O (solvent)
1.91	s	CH ₃ (acetate)	
Imidazoline Hydrochloride	4.89	s	H ₂ O (solvent)
3.85	s (broad)	2 x CH ₂ (imidazoline ring)	

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, D₂O)

Compound	Chemical Shift (δ) ppm	Assignment
Imidazoline Acetate	181.5	C=O (acetate)
165.2	C=N (imidazoline ring)	H ₂ O (solvent)
45.1	CH ₂ (imidazoline ring)	
25.3	CH ₃ (acetate)	
Imidazoline Hydrochloride	166.0	C=N (imidazoline ring)
44.8	CH ₂ (imidazoline ring)	

Table 3: FTIR Spectroscopic Data (KBr Pellet)

Compound	Wavenumber (cm ⁻¹)	Assignment
Imidazoline Acetate	~3400 (broad)	N-H stretch
	~2950	C-H stretch (aliphatic)
	~1640	C=N stretch (imidazoline ring)
	~1560	C=O stretch (carboxylate)
	~1410	C-H bend (CH ₃)
	~1250	C-N stretch
Imidazoline Hydrochloride	~3400 (broad)	N-H stretch
	~2960	C-H stretch (aliphatic)
	~1650	C=N stretch (imidazoline ring)
	~1260	C-N stretch

Experimental Protocols

To ensure the reliability and reproducibility of the spectroscopic data, the following detailed experimental protocols should be followed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the imidazoline salt in 0.6-0.7 mL of deuterium oxide (D₂O).
- Instrumentation: Utilize a 500 MHz NMR spectrometer.
- ¹H NMR Parameters:
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 30°

- Acquisition time: 2.7 s
- Spectral width: 20 ppm
- ^{13}C NMR Parameters:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse width: 30°
 - Acquisition time: 1.1 s
 - Spectral width: 240 ppm
- Data Processing: Process the acquired data using appropriate NMR software. Apply a line broadening of 0.3 Hz for ^1H NMR and 1.0 Hz for ^{13}C NMR.

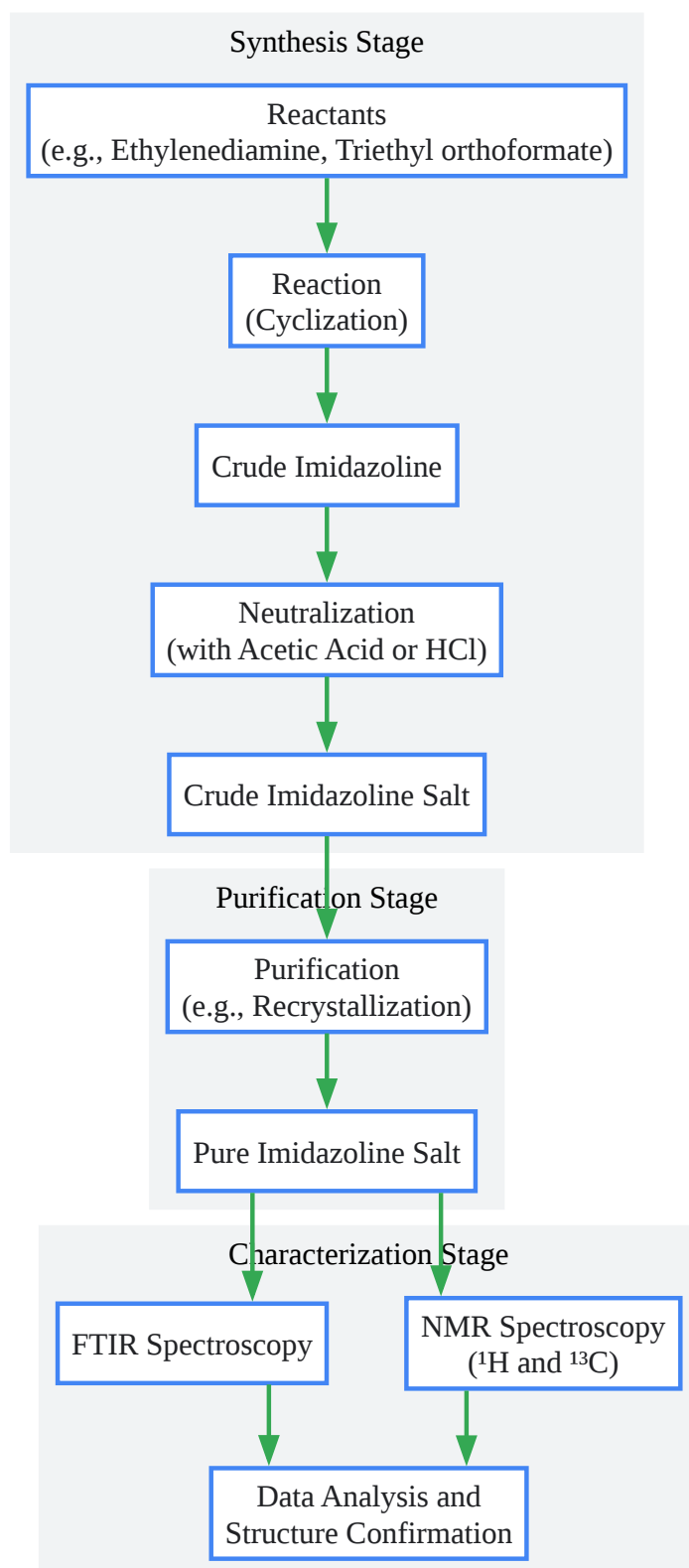
Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at 110°C for at least 4 hours and store in a desiccator.[1]
 - Grind 1-2 mg of the imidazoline salt with approximately 200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2]
 - Place the powder into a pellet die and press under a hydraulic press at 8-10 tons of pressure for 1-2 minutes to form a transparent or translucent pellet.[3]
- Instrumentation: Use a standard FTIR spectrometer.
- Data Acquisition:
 - Collect a background spectrum of a pure KBr pellet.
 - Collect the sample spectrum from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .

- Average 32 scans to improve the signal-to-noise ratio.
- Data Processing: Perform a background subtraction on the sample spectrum.

Synthesis and Characterization Workflow

The general workflow for the synthesis and subsequent spectroscopic characterization of imidazoline salts is a critical process for ensuring the production of a pure and well-defined compound. This process is applicable to both **imidazoline acetate** and its alternatives.

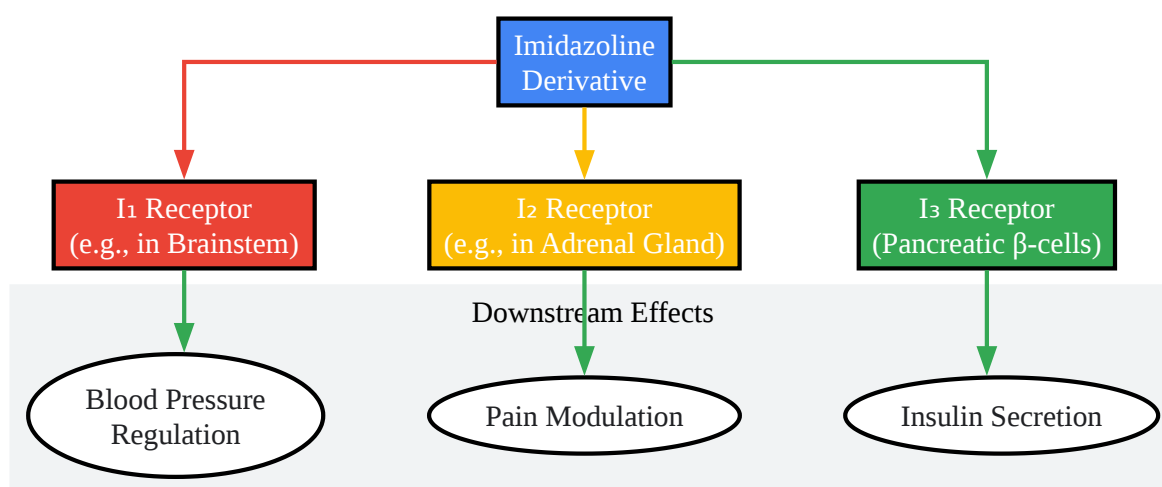


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Caption: General workflow for the synthesis and spectroscopic characterization of imidazoline salts.

Signaling Pathways and Applications

Imidazoline compounds are known to interact with various biological targets, most notably imidazoline receptors (I_1 , I_2 , and I_3). These receptors are implicated in a range of physiological processes, including the central regulation of blood pressure, pain perception, and metabolic control. The binding of imidazoline derivatives to these receptors can modulate downstream signaling cascades, although the precise pathways are still under active investigation. The structural and electronic properties of the imidazoline salt, influenced by the counter-ion (e.g., acetate vs. hydrochloride), can affect its binding affinity and efficacy at these receptors.



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Caption: Simplified overview of imidazoline derivatives interacting with imidazoline receptors.

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References

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